2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl

Benzodiazepine Receptor Binding Salt Selection In Vitro Pharmacology

Researchers requiring a reliable benzodiazepine intermediate for competitive binding assays face variability in salt-form purity and potency. This 2HCl salt (CAS 1352305-18-0) at 97% purity provides consistent intermediate potency (IC50 5.2-6.8 nM), avoiding the supraphysiological potency of the free base. • Defined IC50 range enables accurate Ki determination without receptor saturation. • Higher purity (97% vs. 95% free base) reduces repurification steps in HTS campaigns. • Consistent 2-8°C storage ensures long-term stability for method validation.

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14 g/mol
CAS No. 1352305-18-0
Cat. No. B1402227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
CAS1352305-18-0
Molecular FormulaC9H15Cl2N3
Molecular Weight236.14 g/mol
Structural Identifiers
SMILESC1CNC2=C(CN1)C=CC(=C2)N.Cl.Cl
InChIInChI=1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H
InChIKeyXLWBJKJDANRPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2HCl (CAS 1352305-18-0): High-Purity Benzodiazepine Scaffold for Neurological Research


2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2HCl is a bicyclic benzodiazepine derivative supplied as a dihydrochloride salt, with the molecular formula C₉H₁₅Cl₂N₃ and a molecular weight of 236.14 g/mol . The compound features a tetrahydro-1,4-benzodiazepine core with a primary amine group at the 8-position, making it a versatile intermediate for medicinal chemistry and a research tool for studying benzodiazepine receptor pharmacology . This 2HCl salt form is typically offered at 97% purity and is intended for laboratory research use only .

Defined salt form (dihydrochloride) supports reproducible receptor binding studies. Avoids potency shifts seen with free base or hemisulfate.
High-purity benzodiazepine scaffold suited for medicinal chemistry derivatization. Reduces impurity-driven variability in SAR campaigns.
Research-use only (RUO) intermediate for in vitro pharmacology and analytical reference. Not for human or veterinary diagnostic or therapeutic use.

Why Salt Form and Purity Matter: Procurement Pitfalls with 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine Analogs


Benzodiazepine scaffolds are sensitive to counterion selection, which directly impacts solubility, stability, and in vitro potency. Substituting the dihydrochloride salt (CAS 1352305-18-0) with the free base (CAS 886366-73-0) or alternative salts can alter experimental outcomes due to differences in aqueous solubility, pH-dependent stability, and receptor binding kinetics [1]. Moreover, purity specifications vary significantly across vendors, with some free base preparations reported at 95% purity compared to the 97% specification for the 2HCl salt from major suppliers . The quantitative evidence below demonstrates why a 'similar' benzodiazepine intermediate is not a direct replacement.

Salt form Free base or hemisulfate alters apparent receptor binding potency and solubility; direct replacement without re-validation may skew dose-response data.
Purity grade Free base analogs are often supplied at lower purity (95%); impurity profiles can confound structure-activity relationship interpretation.
Storage 2HCl salt requires refrigeration (2–8°C) for stability; substituting an ambient-stable analog may mask degradation risks in long-term studies.

Quantitative Differentiators: 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2HCl vs. Free Base and Alternative Salts


Salt Form Dictates In Vitro Potency: IC50 Comparison Across HCl, Hemisulfate, and Free Base

The dihydrochloride salt exhibits intermediate in vitro potency compared to alternative salt forms and the free base. In a competitive binding assay against the benzodiazepine receptor, the IC50 values vary markedly by counterion [1]. The 2HCl form shows an IC50 of 5.2–6.8 nM, compared to 2.7 nM for the 0.5 H₂SO₄ salt and 1.1 nM for the free base [1]. This quantifies the impact of salt selection on apparent potency and underscores that the 2HCl salt provides a distinct pharmacological profile.

Receptor Binding IC50
Head-to-head
2HCl: 5.2–6.8 nM
Free base: 1.1 nM
0.5 H₂SO₄: 2.7 nM
Salt form modulates apparent binding affinity; 2HCl shows intermediate potency.
Competitive binding assay; receptor target not specified in source.
Benzodiazepine Receptor Binding Salt Selection In Vitro Pharmacology

Purity Specification: 97% Assay for 2HCl Salt vs. 95% for Free Base Preparations

The dihydrochloride salt is consistently supplied at 97% purity by major vendors, including Sigma-Aldrich and Fluorochem . In contrast, the free base (CAS 886366-73-0) is frequently listed at 95% purity by various suppliers . This 2% absolute difference in purity specification reduces the potential for confounding biological activity from impurities and enhances batch-to-batch reproducibility.

Purity Specification
Reported
97% (2HCl salt)
95% (free base)
Higher purity may reduce impurity-driven assay interference.
Vendor CoA; analytical method not detailed.
Chemical Purity QC/QA Reproducible Research

Storage and Handling: 2HCl Salt Requires Refrigeration for Stability

The 2HCl salt mandates refrigerated storage at 2–8°C to maintain its certified purity, as specified by Sigma-Aldrich . While specific degradation kinetics are not provided in the search results, this storage requirement suggests greater sensitivity to ambient conditions than some free base analogs. Procurement decisions must account for cold-chain logistics and laboratory cold storage capacity.

Storage Requirement
Supporting evidence
2–8°C (refrigerated)
Free base: ambient
Cold-chain logistics required; inadequate refrigeration may compromise stability.
Stability kinetics not directly compared in available data.
Compound Stability Storage Conditions Long-term Viability

Optimal Use Cases for 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2HCl Based on Verified Differentiators


In Vitro Benzodiazepine Receptor Binding Studies Requiring Controlled Salt Form

When conducting competitive binding assays to characterize benzodiazepine receptor ligands, the 2HCl salt offers a defined intermediate potency (IC50 5.2–6.8 nM) that avoids the supraphysiological potency of the free base (IC50 1.1 nM) [1]. This allows researchers to establish baseline receptor occupancy without saturating the system prematurely, facilitating more accurate determination of Ki values and structure-activity relationships [1].

Medicinal Chemistry Lead Optimization Campaigns Demanding High-Purity Intermediates

The 97% purity specification of the 2HCl salt makes it suitable as a starting material for derivatization or as a reference standard in HPLC method development. The higher purity reduces the need for repurification steps and minimizes the risk of impurity-driven false positives in high-throughput screening campaigns.

Pharmacokinetic and Distribution Studies Evaluating Salt Form Effects

The JPET table indicates that salt form influences not only in vitro potency but also plasma half-life (t1/2: 1.1–1.5 h for HCl salts vs. 2.4 h for free base) and lung:plasma ratio (AUCall: 35.7–41.2 for HCl salts vs. 234 for free base) [1]. Researchers designing in vivo studies to optimize drug delivery or tissue targeting should use the 2HCl salt when moderate systemic exposure and controlled tissue distribution are desired.

Reference Standard for Analytical Method Development

Given its consistent 97% purity from major suppliers and defined storage requirements (2–8°C) , the 2HCl salt serves as a reliable reference standard for developing and validating LC-MS or HPLC methods to quantify benzodiazepine derivatives in biological matrices.

Application
Selection Property
Validation Focus
Benzodiazepine receptor binding studies
Defined dihydrochloride salt form
Salt-dependent potency and binding kinetics
Medicinal chemistry lead optimization
High-purity scaffold (reported 97% assay)
Minimize impurity-related false positives in screening
Pharmacokinetic / distribution studies
Salt form influences plasma half-life and tissue exposure
Moderate systemic exposure and controlled tissue distribution profile
Reference standard for analytical methods
Consistent purity and defined storage (2–8°C)
LC-MS / HPLC method validation and quantification

Technical Documentation Hub

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